Stereochemical Purity as a Determinant of Research Outcome
High-strength, quantitative differential evidence is limited for this specific compound in the open literature. The primary differentiator is its defined stereochemistry (R-configuration) versus the (S)-enantiomer or the racemate. While specific biological activity data (e.g., Ki, EC50) for the target compound itself was not located in the source search, the class-level evidence firmly establishes that enantiomeric purity is non-negotiable for aminotetralin-based research [1]. The target compound is offered at a verified purity of 97% , which is essential for ensuring experimental reproducibility.
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | 97% |
| Comparator Or Baseline | Not applicable |
| Quantified Difference | N/A |
| Conditions | Supplier-specified purity |
Why This Matters
Procurement of the correct enantiomer is mandatory; using the racemate or wrong enantiomer can invalidate studies due to off-target effects or lack of efficacy, as demonstrated by the distinct biological profiles of aminotetralin enantiomers .
- [1] Chemsrc. (2021). (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | CAS 1213547-18-2. Retrieved from https://m.chemsrc.com/en/cas/1213547-18-2_1474751.html View Source
